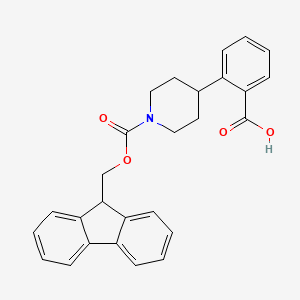

2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)benzoic acid

Description

This compound is a benzoic acid derivative featuring a piperidin-4-yl moiety where the nitrogen is protected by a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. The Fmoc group is widely used in peptide synthesis for its base-labile protection, enabling selective deprotection under mild conditions. The benzoic acid substituent at the 2-position introduces aromaticity and a carboxylic acid functional group, which enhances conjugation capabilities and influences physicochemical properties such as solubility and acidity (pKa ~4.2 for benzoic acid) .

Properties

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO4/c29-26(30)24-12-6-1-7-19(24)18-13-15-28(16-14-18)27(31)32-17-25-22-10-4-2-8-20(22)21-9-3-5-11-23(21)25/h1-12,18,25H,13-17H2,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLBAMQOCDMXPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CC=C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)benzoic acid typically involves multiple steps:

Fmoc Protection: The piperidine ring is first protected with the Fmoc group using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

Coupling Reaction: The protected piperidine is then coupled with benzoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)benzoic acid can undergo various chemical reactions, including:

Deprotection: Removal of the Fmoc group using a base like piperidine.

Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

Coupling: DCC and DMAP in dichloromethane (DCM) are typical reagents.

Major Products

Deprotection: Yields the free amine form of the piperidine derivative.

Substitution: Depending on the substituents introduced, various substituted benzoic acids can be formed.

Scientific Research Applications

2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)benzoic acid is widely used in scientific research, particularly in:

Peptide Synthesis: As a protecting group for amines, it facilitates the stepwise synthesis of peptides.

Medicinal Chemistry: Used in the design and synthesis of pharmaceutical compounds.

Bioconjugation: Employed in the modification of biomolecules for various applications in biotechnology.

Mechanism of Action

The primary function of 2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)benzoic acid is to protect amine groups during chemical reactions. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between the target compound and related Fmoc-protected piperidine/piperazine derivatives:

Key Differences and Implications

Piperidine vs. Piperazine Backbone :

- Piperidine (6-membered ring with one nitrogen) confers moderate basicity and steric bulk, while piperazine (6-membered ring with two nitrogens) offers two reactive sites for functionalization. Piperazine derivatives like 2-[4-(Fmoc)piperazin-1-yl]acetic acid (CAS 180576-05-0) enable dual modification, critical for complex peptide architectures .

Carboxylic Acid Substituents: Benzoic Acid (Target Compound): The aromatic ring enhances rigidity and π-π stacking interactions, beneficial for binding to hydrophobic pockets in biological targets. Its higher molecular weight (~443.5 g/mol) may impact solubility compared to acetic acid analogs .

Orthogonal Protecting Groups :

- Compounds like 4-(1-(Fmoc)-4-(Boc)piperazin-2-yl)benzoic acid (CAS 886362-31-8) incorporate both Fmoc (base-labile) and Boc (acid-labile) groups, enabling sequential deprotection in multi-step syntheses .

Biological Activity

2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound's molecular formula is with a molecular weight of 418.4 g/mol. Its structure features a piperidine ring and a benzoic acid moiety, which are critical for its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The presence of the fluorenylmethoxycarbonyl (Fmoc) group may enhance the compound's ability to penetrate biological membranes, increasing its efficacy.

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines. For instance, in vitro assays showed that certain derivatives inhibited the growth of HT-29 (colon cancer), MDA-MB-231 (breast cancer), and MG-63 (osteosarcoma) cells under both normoxic and hypoxic conditions. The IC50 values for these compounds ranged from 36.4 nM to 701.3 nM, indicating potent activity against specific cancer types .

Enzyme Inhibition

The compound has shown promise as an inhibitor of carbonic anhydrases (CAs), particularly CA IX, which is often overexpressed in tumors. The inhibition of CA IX can lead to altered pH levels in the tumor microenvironment, potentially enhancing the efficacy of concurrent therapies .

Case Studies

-

Study on Cancer Cell Viability :

- Objective : To evaluate the cytotoxic effects of 2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)benzoic acid on cancer cell lines.

- Method : MTT assay was used to assess cell viability.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values suggesting high potency against selected cancer types .

-

Enzyme Activity Assay :

- Objective : To assess the inhibitory effects on human carbonic anhydrases II and IX.

- Method : Enzyme assays were conducted to determine IC50 values.

- Results : The compound exhibited selective inhibition towards CA IX with an IC50 value of approximately 36.4 nM, indicating its potential as a therapeutic agent targeting tumor-associated CAs .

Safety Profile

Toxicological assessments have indicated that the compound is harmful if swallowed and can cause skin irritation, highlighting the importance of handling precautions during laboratory use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.